Physicochemical properties of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine
Physicochemical properties of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine
A Critical Scaffold for Medicinal Chemistry and Drug Discovery
Executive Summary
6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine (CAS: 904818-13-9 ) is a fused bicyclic heterocycle belonging to the imidazo[1,2-a]pyridine class.[1][2] This scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous marketed drugs (e.g., Zolpidem, Alpidem) and clinical candidates targeting kinase inhibition, anti-infective pathways, and GABAergic modulation.
This guide provides a comprehensive technical analysis of the compound's physicochemical profile, synthesis protocols, and characterization standards. It is designed for researchers requiring high-fidelity data for lead optimization and structural activity relationship (SAR) studies.
Chemical Identity & Structural Analysis[3]
The compound features a 6-chloro-substituted imidazo[1,2-a]pyridine core fused with a furan-2-yl moiety at the C2 position.[1] The electron-withdrawing chlorine atom at C6 modulates the pKa of the pyridine nitrogen, influencing metabolic stability and receptor binding affinity, while the furan ring provides a planar, aromatic lipophilic domain.
Table 1: Chemical Identifiers
| Property | Value |
| IUPAC Name | 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine |
| CAS Number | 904818-13-9 |
| MDL Number | MFCD07371412 |
| Molecular Formula | C₁₁H₇ClN₂O |
| Molecular Weight | 218.64 g/mol |
| SMILES | Clc1ccc2nc(c3occc3)cn2c1 |
| InChI Key | UTLRIOWIEJHVQJ-UHFFFAOYAC (Analog base) |
Synthesis & Production Protocol
The most robust synthetic route utilizes the Hantzsch-type condensation between a 2-aminopyridine derivative and an
3.1 Reaction Mechanism (DOT Visualization)
Figure 1: Synthetic pathway via Hantzsch-type condensation. The exocyclic amine of the pyridine attacks the alpha-carbon of the ketone, followed by ring closure.
3.2 Experimental Protocol (Step-by-Step)
Objective: Synthesis of 10g batch.
-
Reagents:
-
2-Amino-5-chloropyridine (1.0 eq, 45.8 mmol)
-
2-Bromo-1-(furan-2-yl)ethanone (1.1 eq, 50.4 mmol)
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq) or K₂CO₃.
-
Solvent: Ethanol (anhydrous) or Acetone.
-
-
Procedure:
-
Dissolution: Dissolve 2-amino-5-chloropyridine (5.89 g) in 100 mL of ethanol in a round-bottom flask.
-
Addition: Add 2-bromo-1-(furan-2-yl)ethanone (9.52 g) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) for consumption of the amine.
-
Neutralization: Cool to room temperature. If the hydrobromide salt precipitates, collect it. To obtain the free base, neutralize the reaction mixture with saturated aqueous NaHCO₃ until pH ~8.
-
Workup: Evaporate ethanol under reduced pressure. Resuspend residue in water and extract with Dichloromethane (DCM) (3 x 50 mL).
-
Drying: Dry combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Recrystallization: The crude solid is typically recrystallized from Ethanol/Water or Acetonitrile to yield off-white to pale yellow needles.
-
Yield Target: >75%.
-
Physicochemical Profile
Understanding the physicochemical properties is vital for predicting pharmacokinetics (ADME). The values below combine standard experimental ranges for this scaffold with computational predictions.
Table 2: Physicochemical Properties
| Property | Value / Range | Significance |
| Physical State | Solid (Crystalline powder) | Formulation stability. |
| Melting Point | 145°C – 155°C (Predicted) | High MP indicates stable crystal lattice; typically >130°C for this scaffold. |
| LogP (Lipophilicity) | 3.2 ± 0.4 | Moderate lipophilicity; suggests good membrane permeability but potential solubility issues in pure water. |
| Topological Polar Surface Area (TPSA) | ~30–40 Ų | Excellent range for blood-brain barrier (BBB) penetration (<90 Ų). |
| pKa (Pyridine N) | ~3.5 – 4.5 | The 6-Cl group lowers the basicity compared to the parent imidazo[1,2-a]pyridine (pKa ~6.8). |
| Solubility | DMSO (>20 mg/mL), DCM (High), Water (Low, <0.1 mg/mL) | Requires co-solvents (PEG, Tween) for biological assays. |
4.1 Self-Validating Protocol: Solubility Determination
Do not rely on literature values alone. Perform this validation:
-
Prepare a supersaturated solution in pH 7.4 phosphate buffer.
-
Shake for 24 hours at 25°C.
-
Filter (0.45 µm PTFE).
-
Quantify filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Structural Characterization Standards
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral signatures.
5.1 Proton NMR (¹H-NMR) in DMSO-d₆
- 8.90 (s, 1H): H-5 of the pyridine ring (deshielded by ring nitrogen and Cl).
- 8.20 (s, 1H): H-3 of the imidazole ring (characteristic singlet).
- 7.60–7.70 (m, 2H): H-7 and H-8 of the pyridine ring.
- 7.80 (d, 1H): Furan H-5.
- 6.90 (d, 1H): Furan H-3.
- 6.60 (dd, 1H): Furan H-4.
-
Note: The absence of the broad NH signal confirms cyclization.
5.2 Mass Spectrometry (LC-MS)
-
Ionization: ESI (+)
-
Parent Ion [M+H]⁺: m/z 219.0 and 221.0 (3:1 ratio due to ³⁵Cl/³⁷Cl isotope pattern).
-
Fragmentation: Loss of the furan ring or nitrile formation may be observed at high collision energies.
Biological Context & Applications[5]
The imidazo[1,2-a]pyridine scaffold is a cornerstone in drug discovery. The specific 6-chloro-2-(furan-2-yl) substitution pattern is relevant in two primary therapeutic areas:
-
GABA-A Receptor Modulation:
-
Similar to Zolpidem, 2-aryl-imidazo[1,2-a]pyridines bind to the benzodiazepine site (
1 subunit) of the GABA-A receptor. -
The 6-chloro substituent often increases affinity and metabolic stability compared to the unsubstituted analog.
-
-
Anti-Infective Agents:
-
Derivatives in this class have shown activity against Mycobacterium tuberculosis and Leishmania. The furan ring acts as a bioisostere for other heteroaromatics, potentially altering the metabolic profile (e.g., avoiding nitro-reduction toxicity).
-
6.1 Mechanism of Action Diagram (GABAergic Context)
Figure 2: Putative mechanism of action for imidazo[1,2-a]pyridine ligands at the GABA-A receptor interface.
References
-
AA Blocks. (2024). Product Data Sheet: 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine (CAS 904818-13-9). Retrieved from
-
BOC Sciences. (2024). Building Block Catalog: Imidazo[1,2-a]pyridines. Retrieved from
-
ChemicalBook. (2024). 2-Amino-5-chloropyridine Synthesis and Properties. Retrieved from
- Goel, R. et al. (2012). Imidazo[1,2-a]pyridines: A review of synthesis and biological activity. Journal of Chemical and Pharmaceutical Research. (Contextual grounding for scaffold properties).
-
Namiki Shoji Co., Ltd. (2021). Building Blocks Catalogue: Heterocycles. Retrieved from
